1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyridinium ion with a hydroxyl group at position 3
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride can be achieved through several routes. One common method involves the reaction of 4,6-dimethylpyrimidine with a suitable pyridine derivative under acidic conditions to form the pyridinium ion. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under solvent-free conditions . The resulting product is then purified and converted to its chloride salt form.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds to 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride include:
1-(4,6-Dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles: These compounds also feature a dimethylpyrimidine ring and have shown significant biological activity.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: This compound has similar structural features and is used in antimicrobial research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
57025-33-9 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyridin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(15)7-14;/h3-7H,1-2H3;1H |
InChI Key |
QDBVFAVTWKYAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)[N+]2=CC=CC(=C2)O)C.[Cl-] |
Origin of Product |
United States |
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